4-(Chloromethyl)-2-(2,4-dimethoxyphenyl)-1,3-thiazole hydrochloride

Description

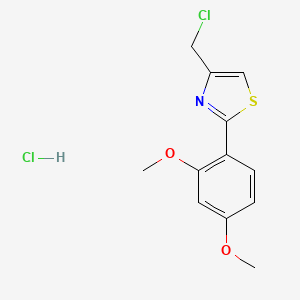

4-(Chloromethyl)-2-(2,4-dimethoxyphenyl)-1,3-thiazole hydrochloride is a thiazole derivative characterized by a chloromethyl group at the 4-position and a 2,4-dimethoxyphenyl substituent at the 2-position of the thiazole ring. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications. Thiazole derivatives are widely studied for their biological activities, including antimicrobial, antiviral, and anticancer properties .

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-(chloromethyl)-2-(2,4-dimethoxyphenyl)-1,3-thiazole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO2S.ClH/c1-15-9-3-4-10(11(5-9)16-2)12-14-8(6-13)7-17-12;/h3-5,7H,6H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVKAJUVERLBRBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=NC(=CS2)CCl)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13Cl2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and organic materials. Its reactivity and functional groups make it a valuable building block for complex molecular structures.

Biology: In biological research, this compound can be used as a probe or inhibitor in enzyme studies. Its ability to interact with specific molecular targets makes it useful in understanding biological pathways and mechanisms.

Medicine: The compound has potential applications in drug development, particularly in the design of new therapeutic agents. Its structural features can be exploited to create compounds with desired biological activities.

Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 4-(Chloromethyl)-2-(2,4-dimethoxyphenyl)-1,3-thiazole hydrochloride exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

Structural Analogues and Physical Properties

The table below compares key structural analogues, focusing on substituents, molecular formulas, and physical properties:

Key Observations :

- Substituent Effects: The 2,4-dimethoxyphenyl group in the target compound is electron-donating, which may enhance solubility in polar solvents compared to electron-withdrawing groups (e.g., -Cl, -NO₂, -CF₃) in analogues .

- Melting Points : Phenyl-substituted derivatives (e.g., CAS 4771-31-7) exhibit lower melting points (~49–50°C) compared to bulkier or polar substituents, likely due to reduced crystallinity .

Commercial Availability and Cost

- Pricing Trends :

- Cost Drivers : Methoxy and trifluoromethyl groups increase synthesis costs due to specialized reagents and purification steps .

Biological Activity

4-(Chloromethyl)-2-(2,4-dimethoxyphenyl)-1,3-thiazole hydrochloride is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and antimicrobial applications. This compound's structure includes a chloromethyl group and dimethoxyphenyl moiety, which contribute to its reactivity and biological interactions.

- Molecular Formula : C12H13Cl2NO2S

- Molecular Weight : 306.21 g/mol

- CAS Number : 1052544-47-4

The biological activity of this compound is primarily attributed to its ability to inhibit critical cellular processes. Preliminary studies suggest that it may exert anticancer effects through the inhibition of tubulin polymerization, a mechanism similar to that of well-known chemotherapeutic agents like paclitaxel . The structural modifications in thiazole derivatives have shown to enhance their cytotoxicity against various cancer cell lines.

Anticancer Activity

Recent research has demonstrated that thiazole derivatives, including this compound, exhibit significant antiproliferative effects against several cancer types. The compound has been evaluated against human leukemia (CCRF-CEM), melanoma (A375), and prostate cancer cell lines.

Table 1: Anticancer Activity Summary

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| CCRF-CEM (Leukemia) | 0.124 - 3.81 | |

| A375 (Melanoma) | 0.65 - 2.41 | |

| MCF-7 (Breast Cancer) | 15.63 |

Flow cytometry assays have indicated that these compounds can induce apoptosis in cancer cells in a dose-dependent manner, highlighting their potential as therapeutic agents .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Studies have reported its effectiveness against various bacterial strains and fungi.

Table 2: Antimicrobial Activity Overview

| Microorganism | MIC (mg/mL) | MBC (mg/mL) | Reference |

|---|---|---|---|

| B. cereus | 0.23 - 0.70 | 0.47 - 0.94 | |

| S. Typhimurium | Good activity | Moderate | |

| A. niger | 0.11 | 0.23 |

The compound demonstrated particularly strong activity against Bacillus cereus and Aspergillus niger, indicating its potential for use in treating infections caused by these pathogens .

Case Studies

Several case studies have explored the efficacy of thiazole derivatives in clinical settings:

- Leukemia Treatment : A study involving the NCI-60 human tumor cell line screening revealed that thiazole derivatives could inhibit growth across multiple cancer types with IC50 values in the low nanomolar range .

- Antifungal Applications : Another research focused on the antifungal properties of thiazole derivatives found them to be effective against Candida albicans, suggesting potential applications in antifungal therapy .

Q & A

Basic: What are the standard synthetic routes for 4-(Chloromethyl)-2-(2,4-dimethoxyphenyl)-1,3-thiazole hydrochloride, and how can reaction conditions be optimized for higher yields?

Methodological Answer:

The compound is typically synthesized via Hantzsch thiazole cyclization or Schiff base reactions. A common approach involves reacting substituted benzaldehydes with thiosemicarbazides under reflux in ethanol or DMSO, followed by condensation with halogenated ketones (e.g., 2-bromo-4’-chloroacetophenone) . For optimization:

- Solvent Choice: Polar aprotic solvents like DMSO may improve cyclization efficiency compared to ethanol .

- Reaction Time: Extended reflux durations (e.g., 18 hours) enhance intermediate formation but may require subsequent purification steps .

- Catalysis: Adding glacial acetic acid (5 drops) as a catalyst in Schiff base formation can accelerate imine bond formation .

Typical yields range from 65% to 75%, with purity confirmed via crystallization (water-ethanol) .

Basic: Which spectroscopic techniques are essential for characterizing this compound, and what key spectral features confirm its structure?

Methodological Answer:

- 1H/13C NMR: Confirm the presence of the chloromethyl group (δ ~4.6 ppm for –CH2Cl in 1H NMR; δ ~40–45 ppm in 13C NMR) and aromatic protons from the 2,4-dimethoxyphenyl moiety (δ ~6.5–7.5 ppm) . The thiazole ring protons resonate at δ ~7.8–8.2 ppm .

- IR Spectroscopy: Look for C–Cl stretching (600–800 cm⁻¹) and C=N/C–S vibrations (1550–1650 cm⁻¹) .

- Mass Spectrometry (MS): Molecular ion peaks should align with the molecular formula C12H14Cl2N2O2S (e.g., [M+H]+ at m/z 313.0) .

Advanced: How can researchers address contradictions in reported biological activity data for this compound across different studies?

Methodological Answer:

Contradictions often arise from variations in assay conditions or compound purity. To resolve discrepancies:

- Standardize Assays: Use consistent microbial strains (e.g., E. coli ATCC 25922) and DPPH radical scavenging protocols for antioxidant activity .

- Purity Validation: Confirm compound purity (>95%) via HPLC or elemental analysis, as impurities (e.g., unreacted hydrazides) may skew results .

- Meta-Analysis: Compare data across studies using statistical tools (e.g., IC50 variability analysis) to identify outliers or methodological biases .

Advanced: What strategies are effective in minimizing by-products during the synthesis of this thiazole derivative?

Methodological Answer:

- Stepwise Purification: After reflux, distill under reduced pressure to remove volatile by-products (e.g., excess benzaldehyde) before crystallization .

- Column Chromatography: Use silica gel with ethyl acetate/hexane (3:7) to isolate the target compound from side products like uncyclized intermediates .

- Reaction Monitoring: Employ TLC (Rf ~0.5 in ethyl acetate) to track reaction progress and terminate at optimal conversion points .

Advanced: How can molecular docking studies be designed to explore the interaction of this compound with biological targets?

Methodological Answer:

- Target Selection: Prioritize enzymes like C. albicans CYP51 (for antifungal activity) or human kinases (e.g., EGFR) based on structural homology .

- Docking Software: Use AutoDock Vina or Schrödinger Suite with the compound’s 3D structure (optimized via DFT calculations at B3LYP/6-31G* level) .

- Validation: Compare docking scores (e.g., binding energy < −8.0 kcal/mol) with experimental IC50 values to validate predictive accuracy .

Basic: What are the key considerations for ensuring the stability of this compound during storage?

Methodological Answer:

- Storage Conditions: Keep in amber vials at −20°C to prevent photodegradation of the thiazole ring and hydrolysis of the chloromethyl group .

- Desiccants: Use silica gel to mitigate moisture-induced degradation, as HCl salts are hygroscopic .

Advanced: How can researchers elucidate the role of the chloromethyl group in modulating biological activity?

Methodological Answer:

- Structure-Activity Relationship (SAR): Synthesize analogs (e.g., replacing –CH2Cl with –CH3 or –CH2OH) and compare antimicrobial potency .

- Electrophilicity Assays: Measure reaction kinetics with nucleophiles (e.g., glutathione) to assess the group’s reactivity in biological systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.